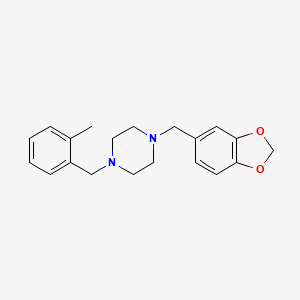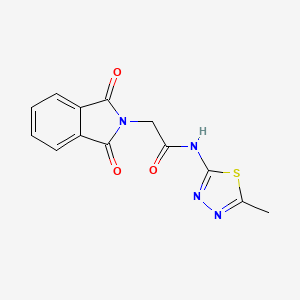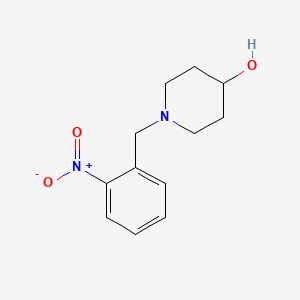
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylbenzyl)piperazine derivatives involves various chemical strategies, including nucleophilic substitution reactions and Mannich reactions, to introduce the desired functional groups into the piperazine backbone. Key to these syntheses is the precision in crafting the benzodioxol and methylbenzyl moieties and attaching them to the piperazine nucleus to achieve the targeted molecular architecture (Xia, 2015; Mallesha & Mohana, 2011).
Molecular Structure Analysis
The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylbenzyl)piperazine exhibits unique conformational features, including the arrangement of the benzodioxol and benzyl groups. These structural attributes significantly influence the compound's intermolecular interactions and, subsequently, its chemical reactivity and physical properties. Studies reveal similar molecular conformations among derivatives but distinct intermolecular interactions, highlighting the role of specific substituents in shaping the overall molecular architecture (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylbenzyl)piperazine is characterized by its ability to undergo various chemical transformations, including oxidation and substitution reactions. These reactions are crucial for modifying the compound to achieve desired properties or for further derivatization in pharmaceutical synthesis. The presence of the benzodioxol and benzyl moieties contributes to the compound's reactivity, enabling the synthesis of a wide range of derivatives with potential biological activities (Sayapin et al., 2016).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-4-2-3-5-18(16)14-22-10-8-21(9-11-22)13-17-6-7-19-20(12-17)24-15-23-19/h2-7,12H,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDFPFCHOCTDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268286 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5638761.png)
![5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5638764.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine](/img/structure/B5638774.png)

![5-[(4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5638788.png)
![N-(2-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5638793.png)


![2-(1-piperidinylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-oxazepane](/img/structure/B5638806.png)

![(3S*,4S*)-1-[(3'-fluorobiphenyl-3-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5638832.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B5638839.png)
![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5638852.png)
